molecular formula C9H6F4O3 B15206451 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid

Cat. No.: B15206451
M. Wt: 238.14 g/mol
InChI Key: HVWIVXILBQRTRT-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid with a methoxy (-OCH₃) group at position 2, a fluorine atom at position 3, and a trifluoromethyl (-CF₃) group at position 4 on the benzene ring.

Properties

Molecular Formula

C9H6F4O3

Molecular Weight

238.14 g/mol

IUPAC Name

3-fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H6F4O3/c1-16-7-4(8(14)15)2-3-5(6(7)10)9(11,12)13/h2-3H,1H3,(H,14,15)

InChI Key

HVWIVXILBQRTRT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluoro, methoxy, and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

4-Methoxy-3-(trifluoromethyl)benzoic Acid (CAS 1262006-62-1)
  • Structure : Differs in substituent positions: methoxy at position 4 and trifluoromethyl at position 3.
  • Similarity : 0.98 (structural similarity score) .
  • Implications: The positional swap of substituents alters electronic effects.
2-Methoxy-5-(trifluoromethyl)benzoic Acid (CAS 115933-50-1)
  • Structure : Methoxy at position 2 and trifluoromethyl at position 4.
  • Similarity : 0.94 .
  • Implications : The trifluoromethyl group at position 5 (meta to the carboxylic acid) may reduce steric hindrance near the acid moiety, influencing intermolecular interactions in crystal packing or binding to biological targets.
3-Fluoro-4-(trifluoromethyl)benzoic Acid
  • Structure : Lacks the methoxy group at position 2 but retains fluorine (position 3) and trifluoromethyl (position 4).
  • Key Data: Synonyms include "alpha,alpha,alpha,3-Tetrafluoro-p-toluic acid" .
  • Implications : The absence of methoxy reduces electron-donating effects, likely increasing acidity (lower pKa) compared to the target compound.

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Key Substituents
3-Fluoro-4-methylbenzoic acid 169–171 154.13 F (position 3), CH₃ (4)
5-Fluoro-2-methylbenzoic acid Not reported 154.13 F (position 5), CH₃ (2)
3-Fluoro-4-(trifluoromethyl)benzoic acid Not reported 222.11 F (3), CF₃ (4)
Target compound Inference 238.15 F (3), OCH₃ (2), CF₃ (4)
  • Melting Point Trends: Fluorinated benzoic acids generally exhibit higher melting points due to strong intermolecular forces (e.g., hydrogen bonding and dipole interactions). The target compound’s methoxy group may lower its melting point compared to non-methoxy analogs due to steric effects .

Biological Activity

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by its unique fluorinated structure, has shown promise in various therapeutic applications, especially concerning neurological disorders and antimicrobial activities.

The molecular formula of this compound is C10H8F4O3C_10H_8F_4O_3. Its structure includes a methoxy group and trifluoromethyl substituents that enhance its lipophilicity and biological activity. The synthesis typically involves multi-step organic reactions optimized for yield and purity, utilizing reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Research indicates that the biological activity of this compound is largely attributed to its ability to modulate ion channel activity. Ion channels play a crucial role in neuronal signaling, and compounds with similar structures have been implicated in the treatment of conditions like epilepsy by enhancing or inhibiting specific channel functions. The presence of fluorine atoms improves the compound's membrane permeability, facilitating its interaction with cellular targets.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness, with results suggesting it may outperform traditional antibiotics in certain applications .

Bacterial Strain MIC (μg/mL) Activity
Staphylococcus aureus15.625 - 62.5Bactericidal
Escherichia coli31.108 - 124.432Moderate to good activity

Neurological Applications

The compound's potential as a therapeutic agent for neurological disorders is a focal point of ongoing research. Its structural similarities to known potassium channel openers suggest it could be effective in modulating neuronal excitability. Preliminary studies have indicated a promising profile for treating epilepsy and other related conditions .

Case Studies

  • Epilepsy Treatment : In a study examining various benzoic acid derivatives, this compound was noted for its ability to enhance potassium channel activity, which is critical for stabilizing neuronal membranes and preventing seizures.
  • Antimicrobial Efficacy : A comparative analysis with established antibiotics revealed that this compound exhibited lower MIC values against resistant strains of bacteria, suggesting its potential as a new class of antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for 3-fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid, and how are key intermediates validated?

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common approach includes:

  • Step 1 : Introduction of the trifluoromethyl group via radical trifluoromethylation or cross-coupling reactions (e.g., Ullmann coupling with Cu catalysts) .
  • Step 2 : Fluorination at the 3-position using agents like Selectfluor or DAST, followed by methoxy group installation via nucleophilic substitution .
  • Validation : Intermediates are confirmed using 19F NMR^{19}\text{F NMR} (to track fluorination) and LC-MS (to verify molecular weight). Purity is assessed via HPLC (>98%) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Primary Techniques :
  • 1H^{1}\text{H} and 13C NMR^{13}\text{C NMR} for structural elucidation (e.g., distinguishing methoxy vs. trifluoromethyl signals).
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • X-ray crystallography (if crystalline) for absolute configuration determination .
    • Discrepancy Resolution : Cross-validate data with computational methods (e.g., DFT simulations for NMR chemical shifts) and compare with structurally analogous compounds in databases like PubChem .

Q. What purification strategies are recommended to achieve >95% purity for biological assays?

  • Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit solubility differences.
  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients.
  • Troubleshooting : If impurities persist (e.g., residual fluorination by-products), employ preparative TLC with ethyl acetate/hexane systems .

Advanced Research Questions

Q. How do the electron-withdrawing groups (fluoro, trifluoromethyl) influence the compound’s reactivity in nucleophilic aromatic substitution?

  • The trifluoromethyl group deactivates the ring, directing electrophiles to the ortho/para positions. However, the methoxy group (electron-donating) competes, creating regioselectivity challenges.
  • Experimental Design : Use kinetic studies (e.g., monitoring reaction rates with varying substituents) and DFT calculations to map electronic effects. Optimize conditions with catalysts like Pd(0) for Suzuki-Miyaura couplings .

Q. How can researchers address contradictory bioactivity data in cancer cell line studies?

  • Potential Causes : Variability in cell permeability, off-target effects, or assay conditions (e.g., serum concentration affecting solubility).
  • Methodology :
  • Conduct dose-response curves across multiple cell lines (e.g., NCI-60 panel).
  • Validate target engagement using isotopic labeling or competitive binding assays.
  • Use metabolomic profiling to identify unintended interactions .

Q. What strategies are effective in designing derivatives to improve metabolic stability without compromising potency?

  • Structural Modifications :
  • Replace the methoxy group with a bioisostere (e.g., ethoxy or cyclopropoxy) to reduce oxidative metabolism.
  • Introduce steric hindrance near the carboxylic acid (e.g., methyl branching) to slow glucuronidation.
    • In Vitro Testing : Assess stability in liver microsomes and CYP450 inhibition assays. Prioritize derivatives with >80% remaining parent compound after 1 hour .

Q. How can reaction yields be optimized for large-scale synthesis of electron-deficient aromatic intermediates?

  • Catalytic Systems : Employ Pd/Cu bimetallic catalysts for efficient C-F bond formation.
  • Solvent Optimization : Use DMSO or DMAc to enhance solubility of electron-poor intermediates.
  • Process Monitoring : Implement inline FTIR to track reaction progress and minimize side-product formation .

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